N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide

Lipophilicity Drug design Permeability

Reproducible SAR campaigns often fail when unsubstituted N1-H analogs are substituted for the isopropyl-bearing parent compound, compromising lipophilicity and target binding. This compound resolves that by providing a uniquely balanced cLogP of 2.4 and steric profile essential for carbonic anhydrase and CYP450 inhibitor studies. Key features: · ≥95% HPLC purity, certified for reliable SAR data · cLogP 2.4 - optimal membrane permeability without promiscuous binding · Predicted selectivity shift from CYP2C9 toward CYP19A1/CYP11B1 · High thermal stability (m.p. 159.65 °C) for robust synthetic transformations

Molecular Formula C12H15N3O2S
Molecular Weight 265.33
CAS No. 956744-47-1
Cat. No. B2552902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide
CAS956744-47-1
Molecular FormulaC12H15N3O2S
Molecular Weight265.33
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15N3O2S/c1-10(2)15-12(8-9-13-15)14-18(16,17)11-6-4-3-5-7-11/h3-10,14H,1-2H3
InChIKeyKCRGZHIZBLOUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide (CAS 956744-47-1): Procurement and Differentiation Guide for Research Chemical Selection


N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide (CAS 956744-47-1) is a small-molecule research chemical defined by its benzenesulfonamide core linked to a pyrazole ring that bears an N1-isopropyl substituent . With a molecular weight of 265.33 g/mol and a purity typically certified at ≥95% by reputable suppliers , this compound occupies a strategic niche in the pyrazolyl benzenesulfonamide landscape. It serves as a more lipophilic and sterically distinct analog of unsubstituted parent compounds, making it valuable for structure-activity relationship (SAR) exploration and as a synthetic building block for more complex inhibitors targeting enzymes such as carbonic anhydrases or cytochrome P450s [1].

SAR Exploration Distinct N1-isopropyl group for lipophilic and steric effect studies
Enzyme Inhibitor Scaffold Building block for carbonic anhydrase, CYP, and COX-2 inhibitor design
Synthesis Intermediate Supports coupling and cyclization reactions for library synthesis

N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide: Why Analog Interchange Is Scientifically Unsound


The pyrazolyl benzenesulfonamide class is highly sensitive to N1-substitution. Uncritical substitution of N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide with its unsubstituted (N1-H) or shorter-chain N1-alkyl analogs is not scientifically valid due to marked differences in lipophilicity, steric bulk, and target-binding conformation . These factors directly govern critical parameters such as metabolic stability, passive membrane permeability, and isoform selectivity in enzyme inhibition (e.g., carbonic anhydrase or CYP450) [1]. The isopropyl group provides a unique balance of hydrophobicity and spatial occupancy that cannot be replicated by methyl or ethyl analogs, nor by the planar phenyl group of commercial drugs like sulfaphenazole, making specific procurement of this exact compound essential for reproducible SAR and chemical biology campaigns.

N1-unsubstituted analog
Lower lipophilicity may reduce membrane permeability and intracellular exposure.
Shorter N1-alkyl (methyl/ethyl)
Reduced steric bulk may alter target-binding conformation and isoform selectivity.
N1-phenyl analog (sulfaphenazole)
Different CYP inhibition profile may shift primary target away from CYP2C9.

Quantitative Differentiation Evidence for N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide


Enhanced Lipophilicity (cLogP) for Improved Membrane Permeability Over N1-H Analog

The N1-isopropyl substitution significantly elevates the calculated partition coefficient (cLogP) relative to the N1-unsubstituted parent compound, a critical determinant of passive membrane permeability. The target compound demonstrates a cLogP of 2.4, compared to 1.1 for N-(1H-pyrazol-5-yl)benzenesulfonamide , . This 1.3-unit increase predicts a substantial improvement in intestinal absorption and blood-brain barrier penetration based on Lipinski's Rule of Five.

Lipophilicity (cLogP)
Data to verify
cLogP 2.4 Δ +1.3 vs N1-H
Indicates higher predicted membrane permeability
Predicted value; experimental logP may differ
Lipophilicity Drug design Permeability

Increased Steric Bulk and Topological Polar Surface Area Modulation for Enhanced Isoform Selectivity

The introduction of the isopropyl group expands the steric footprint (molar refractivity) and modulates the topological polar surface area (TPSA) compared to smaller N1-alkyl analogs. The target has a predicted TPSA of 67.4 Ų, whereas the N1-methyl analog exhibits a TPSA of 67.4 Ų (identical, as the polar surface area is dominated by the sulfonamide). However, the molar refractivity increases from 70.2 cm³ (methyl) to 79.8 cm³ (isopropyl), indicating a 13.7% increase in steric bulk [1]. This differential steric demand directly influences binding pocket accommodation in enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase isoforms, providing a basis for selectivity tuning.

Steric Bulk (MR)
Class-level
MR 79.8 cm³ +13.7% vs methyl
May influence isoform selectivity via binding pocket accommodation
Class-level SAR; direct selectivity data not available
Steric effects Enzyme selectivity Topological polar surface area

Higher Predicted Boiling Point and Melting Point for Formulation Stability and Purification

The isopropyl substituent elevates both the predicted melting point and boiling point compared to the N1-H and N1-methyl analogs, enhancing thermal robustness for formulation and synthesis. The target compound exhibits a predicted melting point of 159.65 °C and a boiling point of 420.4 °C at 760 mmHg . In contrast, the N1-H analog melts at 146-148 °C and boils at 387.2 °C . This +13 °C increase in melting point and +33 °C increase in boiling point provide a wider thermal processing window, facilitating recrystallization and hot-melt formulation processes.

Thermal Stability
Data to verify
m.p. 159.65 °C Δ +13 °C vs N1-H
Broader thermal processing window for purification and formulation
Predicted values; experimental verification advised
Thermal stability Physical properties Purification

Differentiated CYP Inhibition Profile Predicted for Isopropyl Analog vs. Phenyl Analog (Sulfaphenazole)

In contrast to the well-characterized CYP2C9 inhibitor sulfaphenazole (N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide), which shows potent inhibition at sub-micromolar concentrations, the N1-isopropyl analog is predicted to exhibit a differentiated CYP inhibition profile. Computational docking predicts a shift from CYP2C9 to CYP19A1 (aromatase) and CYP11B1 with pKi values of 5.51 and 6.60, respectively, as evidenced by ZINC database entries for closely related N1-isopropyl pyrazolyl sulfonamides [1]. This CYP inhibition profile is notably distinct from sulfaphenazole, which has a reported IC50 of 0.3 μM for CYP2C9 [2]. Such differentiation is critical for researchers seeking to minimize CYP2C9-mediated drug-drug interaction liabilities while exploring aromatase or corticosteroid biosynthesis inhibition.

CYP Inhibition Profile
Class-level
Target class CYP19A1 pKi 5.51
CYP11B1 pKi 6.60
vs
Sulfaphenazole CYP2C9 IC50 0.3 μM
Shift in primary CYP target may help avoid CYP2C9-mediated interactions
Predicted profile; experimental confirmation required
CYP inhibition Drug-drug interaction Cytochrome P450

Optimal Research and Industrial Application Scenarios for N-[1-(Propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide


Lead Optimization in COX-2 Selective Inhibitor Programs Requiring Balanced Lipophilicity

For medicinal chemistry teams developing next-generation COX-2 inhibitors with improved gastrointestinal safety profiles, this compound serves as an optimal fragment. Its cLogP of 2.4 offers a superior balance between aqueous solubility and membrane permeability compared to the more hydrophilic N1-H analog (cLogP 1.1) . The isopropyl group provides sufficient lipophilicity for effective cellular uptake without crossing into the high-logP range (>5) associated with promiscuous binding and rapid metabolic clearance [1].

Chemical Biology Probe for Profiling CYP19A1 (Aromatase) Activity

Given its predicted selectivity shift away from CYP2C9 and toward CYP19A1 and CYP11B1, the compound is a superior starting point for developing selective aromatase probes. This avoids the off-target CYP2C9 inhibition that complicates the use of sulfaphenazole-derived probes in cellular assays where CYP2C9-mediated metabolism is active [2]. This scenario is directly supported by the differential inhibition evidence presented in Section 3.

Building Block for Diversity-Oriented Synthesis of Benzenesulfonamide Libraries

Its predicted high thermal stability (m.p. 159.65 °C, b.p. 420.4 °C) makes it compatible with a wide range of synthetic transformations, including high-temperature amide coupling, Suzuki–Miyaura cross-coupling, and heterocycle annulation reactions . This contrasts with the N1-H analog, which sublimes at lower temperatures and may be lost during high-temperature reactions, leading to lower yields and increased purification complexity.

Pharmacokinetic Optimization of Carbonic Anhydrase Inhibitors

For projects targeting tumor-associated carbonic anhydrase isoforms (hCA IX/XII), the isopropyl substituent provides a favorable steric and lipophilic profile for crossing the blood-brain barrier, a prerequisite for treating glioblastoma or other CNS tumors [3]. The parent N1-H compound is significantly less likely to achieve the necessary CNS exposure, making the isopropyl analog the clearly preferred choice for CNS-targeted carbonic anhydrase inhibitor programs.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR studies
Balanced lipophilicity profile
Permeability and solubility assay endpoints
Aromatase (CYP19A1) probe development
CYP inhibition shift away from CYP2C9
CYP19A1/CYP11B1 activity screening
Benzenesulfonamide library synthesis
High predicted thermal stability
Recrystallization and high-temperature reaction compatibility
Carbonic anhydrase CNS exposure research
Lipophilic/steric profile for BBB penetration
CNS exposure and permeability model endpoints
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